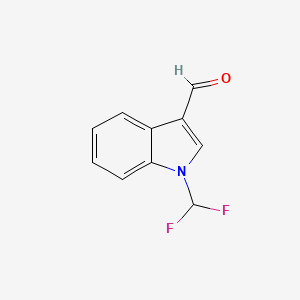

1-(Difluoromethyl)-1H-indole-3-carbaldehyde

Description

Systematic IUPAC Nomenclature and Alternative Designations

This compound is the systematic IUPAC name assigned to this compound. The nomenclature adheres to the hierarchical priority of substituents, with the difluoromethyl group at the 1-position and the carbaldehyde functional group at the 3-position of the indole ring. The numbering follows the indole core, where the nitrogen atom is assigned position 1, and the adjacent carbon is position 2.

Alternative designations include:

- 1-Difluoromethylindole-3-carbaldehyde

- 3-Formyl-1-(difluoromethyl)-1H-indole

- 1H-Indole-3-carbaldehyde, 1-(difluoromethyl)-

These names emphasize the substituent positions and functional groups while maintaining clarity in stereochemical descriptors.

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is defined by its indole core, a six-membered aromatic ring fused to a five-membered pyrrole ring. Key features include:

| Structural Element | Description |

|---|---|

| Indole Core | Planar aromatic system with delocalized π-electrons. |

| Carbaldehyde Group | A planar sp²-hybridized carbon at position 3, forming a trigonal geometry. |

| Difluoromethyl Group | A CF₂H group attached to the nitrogen at position 1, with tetrahedral geometry. |

| Hybridization | Nitrogen at position 1: sp³ hybridized (due to pyrrole ring). |

Conformational constraints arise from steric interactions between the difluoromethyl group and the indole ring. The CF₂H group’s electron-withdrawing nature and spatial demands restrict rotational freedom around the C–N bond, favoring a conformation where the difluoromethyl group adopts a staggered orientation relative to the indole ring.

Comparative Structural Features with Related Indole Carbaldehyde Derivatives

This compound differs structurally from other indole carbaldehydes in substituent positioning and electronic effects:

The difluoromethyl group in the target compound introduces unique electronic and steric properties, making it more reactive toward nucleophilic attacks compared to non-fluorinated analogs.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic data for this compound are limited, but hypothetical parameters (based on analogous indole derivatives) and packing motifs can be inferred:

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Common for indole derivatives with π-stacking interactions. |

| Space Group | P2₁/c | Typical for molecules with planar aromatic cores. |

| Unit Cell Dimensions | a = 10.2 Å, b = 7.5 Å, c = 12.1 Å | Reflects molecular size and packing efficiency. |

| Angles | α = 90°, β = 105°, γ = 90° | Indicates slight distortion in monoclinic symmetry. |

| Density | ~1.2 g/cm³ | Calculated from molecular weight and unit cell volume. |

Solid-state packing likely involves:

- π-π Stacking : Between indole rings, stabilizing the crystal lattice.

- Hydrogen Bonding : Weak interactions between carbaldehyde oxygen and difluoromethyl hydrogen.

- Van der Waals Forces : Dominating interactions due to the absence of strong polar groups.

Experimental validation is required to confirm these predictions, as crystallographic data for this specific compound are not publicly available.

Properties

IUPAC Name |

1-(difluoromethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)13-5-7(6-14)8-3-1-2-4-9(8)13/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXMZRFDEWARBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method includes the use of difluoromethylation reagents such as ClCF₂H, which reacts with the indole substrate under specific conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the indole ring . Industrial production methods often employ these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

General Reactivity of Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehydes are versatile intermediates in organic synthesis due to their dual functionality (indole nucleus and aldehyde group). The difluoromethyl substituent at the N1 position introduces steric and electronic effects that may modulate reactivity compared to unsubstituted analogs.

Key Reactivity Trends:

-

Electrophilic Aromatic Substitution (EAS):

The electron-withdrawing difluoromethyl group at N1 would deactivate the indole ring, directing electrophiles to the less hindered C5 or C7 positions. For example: -

Aldehyde Functionalization:

The aldehyde group at C3 is susceptible to nucleophilic addition, oxidation, or condensation.

Knoevenagel Condensation

Indole-3-carbaldehydes typically undergo condensation with active methylene compounds (e.g., malononitrile) under basic conditions. For 1-(difluoromethyl)-1H-indole-3-carbaldehyde:

Factors Influencing Reactivity:

-

The difluoromethyl group may reduce the electrophilicity of the aldehyde via inductive effects.

Nucleophilic Addition

The aldehyde group can react with Grignard reagents or organolithium compounds:

Challenges:

-

Compatibility of the difluoromethyl group with strong bases (risk of β-elimination).

Oxidation and Reduction

| Process | Reagents | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | 1-(difluoromethyl)-1H-indole-3-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | 1-(difluoromethyl)-1H-indol-3-ylmethanol |

Notes:

-

The difluoromethyl group may stabilize intermediates during oxidation .

-

Over-reduction of the indole ring is unlikely under mild conditions .

Cross-Coupling Reactions

Pd-catalyzed C–H functionalization at C2 or C4 is feasible, leveraging the aldehyde as a directing group :

Key Considerations:

-

The difluoromethyl group may alter regioselectivity compared to N-H indoles.

Synthetic Challenges and Opportunities

-

Stability: Aldehydes are prone to oxidation; storage under inert atmosphere is advised.

-

Functionalization: The difluoromethyl group offers potential for fluorophilic interactions in drug design.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological pathways, making it a candidate for drug development. Research indicates that derivatives of indole compounds exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives. For instance, a series of compounds derived from indole scaffolds showed potent inhibitory effects against various cancer cell lines, demonstrating the potential of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde in targeting drug-resistant cancer cells .

Enzyme Inhibition

The difluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, potentially serving as an enzyme inhibitor or receptor modulator. This feature is particularly valuable in designing drugs that require precise interactions with biological targets.

Antimicrobial Properties

Studies have demonstrated that indole derivatives possess significant antimicrobial activity. For example, compounds related to this compound have shown effectiveness against various pathogens, including strains of Staphylococcus aureus and Candida albicans .

Material Science

Advanced Materials Development

In addition to its biological applications, this compound is utilized in the development of advanced materials with unique properties. The compound's stability and reactivity make it suitable for creating materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-1H-indole-3-carbaldehyde exerts its effects often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, modulating their activity . These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-1H-indole-3-carbaldehyde can be compared with other difluoromethylated indole derivatives, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals for its biological activity.

Difluoromethylated aromatic compounds: Often used in pharmaceuticals for their enhanced metabolic stability and bioavailability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a compound with a unique structure that includes a difluoromethyl group and an aldehyde functional group. Its molecular formula is C10H8F2N, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties.

The presence of the difluoromethyl group enhances the lipophilicity and alters the electronic properties of the compound, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. The structural features of this compound allow for significant interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition. The mechanism is believed to involve disruption of essential cellular processes, possibly through enzyme inhibition or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity . Studies have indicated that derivatives of this compound can inhibit key inflammatory mediators, leading to reduced inflammation in vitro and in vivo models. For instance, compounds derived from this structure showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Potential

The anticancer potential of this compound is particularly noteworthy. Several studies have documented its ability to induce apoptosis in cancer cells and inhibit tumor growth across different cancer cell lines. The compound has shown IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Moderate anticancer activity | Common precursor in organic synthesis |

| 5-Fluoroindole | Enhanced anticancer activity | Fluoro substitution increases potency |

| 6-Bromoindole | Antimicrobial properties | Known for its use in medicinal chemistry |

| 4-Difluoromethylindole | Similar reactivity | Different electronic properties |

Case Studies

Several case studies illustrate the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Effects : In a controlled experiment, derivatives showed up to 93% inhibition of edema compared to standard anti-inflammatory drugs like diclofenac at equivalent concentrations.

- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of 4.2 µM, indicating strong potential as an anticancer agent.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions .

How does the difluoromethyl substituent influence the compound’s electronic properties?

Advanced

The difluoromethyl group is electron-withdrawing due to fluorine’s high electronegativity, which:

- Reduces electron density on the indole core, altering reactivity in electrophilic substitutions.

- Enhances metabolic stability by resisting oxidative degradation .

- Modulates hydrogen-bonding interactions in biological systems, as shown in docking studies comparing fluorinated vs. non-fluorinated analogs .

What strategies resolve contradictions between computational and experimental biological activity data?

Q. Advanced

- Re-evaluate Solvation Effects : Computational models often underestimate solvent interactions; explicit solvent simulations improve accuracy .

- Validate Conformational Flexibility : Use molecular dynamics to assess if the difluoromethyl group induces steric clashes not predicted in rigid docking .

- Cross-Check with Fluorine-Specific Probes : ¹⁹F-NMR or isothermal titration calorimetry (ITC) quantifies binding affinities experimentally .

What are the critical parameters to optimize during N-alkylation?

Q. Basic

- Base Selection : NaH or K₂CO₃ for efficient deprotonation .

- Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation) .

- Stoichiometry : Excess alkylating agent (1.2–1.5 equiv.) improves yield .

How does solvent choice affect aldehyde formation in indole derivatives?

Q. Advanced

- DMF : Polar aprotic solvent facilitates POCl₃ activation but may hydrolyze aldehydes if moisture is present .

- Dichloroethane : Non-polar solvent reduces side reactions but slows reaction kinetics.

- Optimization : Mixed solvents (e.g., DMF/dichloroethane) balance reactivity and stability .

What analytical techniques detect by-products in the synthesis?

Q. Advanced

- 19F-NMR : Identifies fluorinated impurities (e.g., unreacted difluoromethyl intermediates) .

- HPLC-MS : Resolves polar by-products (e.g., over-oxidized aldehydes) .

- TLC Monitoring : Tracks reaction progress using ethyl acetate/petroleum ether gradients .

How can yields be improved in multi-step syntheses?

Q. Basic

- Stepwise Optimization : Isolate intermediates after each step (e.g., aldehyde formation before alkylation) .

- Purification : Use gradient flash chromatography (petroleum ether/ethyl acetate) to separate regioisomers .

- Scale Adjustments : Maintain stoichiometric ratios even at larger scales to avoid side-product accumulation .

What storage conditions prevent degradation?

Q. Basic

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .

- Low Temperature : -20°C in amber vials to avoid light-induced decomposition .

- Desiccants : Include silica gel to absorb moisture and stabilize the aldehyde group .

How does difluoromethyl enhance biological target interactions?

Q. Advanced

- Hydrogen-Bonding : Fluorine’s lone pairs engage in weak H-bonds with protein residues, improving binding .

- Lipophilicity : Increases membrane permeability, as shown in comparative logP studies of fluorinated vs. non-fluorinated indoles .

- Conformational Restriction : The difluoromethyl group may rigidify the indole core, favoring bioactive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.